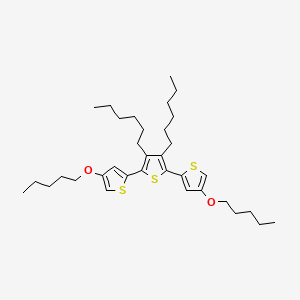
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features a quinoline core substituted with a hydroxy group at the 8th position and a thiazole ring at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline with a thiazole derivative. One common method includes the reaction of 8-hydroxyquinoline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as halogenation, nucleophilic substitution, and amide formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
化学反应分析
Types of Reactions
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 8-quinolinone derivatives.
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring enhances its ability to interact with biological macromolecules, contributing to its overall efficacy.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the thiazole ring.
2-Amino-4-(4-bromophenyl)thiazole: Shares the thiazole ring but differs in the quinoline core.
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of the carboxamide group.
Uniqueness
8-Hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in various research fields.
属性
CAS 编号 |
648896-08-6 |
|---|---|
分子式 |
C13H9N3O2S |
分子量 |
271.30 g/mol |
IUPAC 名称 |
8-hydroxy-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-10-3-1-2-8-4-5-9(15-11(8)10)12(18)16-13-14-6-7-19-13/h1-7,17H,(H,14,16,18) |
InChI 键 |
SOZDLEPEEUHCOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)


![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)





![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
